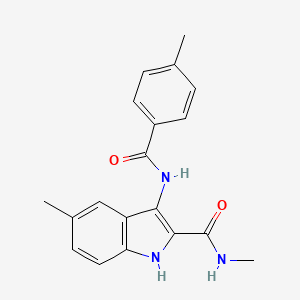

N,5-dimethyl-3-(4-methylbenzamido)-1H-indole-2-carboxamide

Übersicht

Beschreibung

N,5-dimethyl-3-(4-methylbenzamido)-1H-indole-2-carboxamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,5-dimethyl-3-(4-methylbenzamido)-1H-indole-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

Introduction of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the indole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base.

N-Methylation and 5-Methylation: The methyl groups can be introduced through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.

Analyse Chemischer Reaktionen

Hydrolysis of Amide Groups

The compound contains two amide moieties: the N,5-dimethyl carboxamide at C2 and the 4-methylbenzamido group at C3.

-

Carboxamide Hydrolysis : The N,N-dimethyl carboxamide group is less reactive toward hydrolysis compared to primary amides due to steric hindrance and electron donation from methyl groups. Acidic or basic conditions may cleave the amide bond, yielding 1H-indole-2-carboxylic acid derivatives .

-

Benzamido Hydrolysis : The 4-methylbenzamido group at C3 can undergo hydrolysis under strong acidic (e.g., HCl, Δ) or basic (e.g., NaOH, Δ) conditions to form 3-amino-N,5-dimethyl-1H-indole-2-carboxamide .

Table 1: Hydrolysis Conditions and Products

| Amide Group | Conditions | Product |

|---|---|---|

| C2 Carboxamide | 6M HCl, reflux, 12h | Indole-2-carboxylic acid derivative |

| C3 Benzamido | 10% NaOH, 100°C, 8h | 3-Amino-indole-2-carboxamide |

Electrophilic Substitution

The indole ring is highly electron-rich, but substitution at C3 (benzamido group) and C5 (methyl) directs electrophiles to remaining positions:

-

C4 and C6 Reactivity : Electrophiles (e.g., nitronium ions, halogens) may attack C4 or C6, though steric hindrance from the C5 methyl group favors C4 .

-

Vilsmeier–Haack Formylation : Under mild conditions, formylation occurs at C7 due to steric blocking at C3 and electronic deactivation at C5 .

Oxidation Reactions

Indole derivatives are prone to oxidation at the pyrrole ring:

-

Oxindole Formation : Oxidation with N-bromosuccinimide (NBS) converts the indole to oxindole (Figure 1 ), with the benzamido group stabilizing intermediates .

-

Side-Chain Oxidation : The 4-methyl group on the benzamido substituent may oxidize to a carboxylic acid under strong oxidants like KMnO₄ .

Cycloaddition Reactions

The C2–C3 double bond participates in cycloadditions, though steric bulk from substituents limits reactivity:

-

Diels-Alder Reactions : Requires electron-deficient dienophiles (e.g., maleic anhydride). The reaction proceeds at C2–C3, forming fused bicyclic products .

-

Pictet-Spengler Reaction : Limited by the bulky C3 substituent but feasible with aldehydes under acidic conditions to form tetrahydro-β-carbolines .

Hydrogenation

Catalytic hydrogenation (H₂, Pd/C) reduces the indole ring to indoline, preserving amide functionalities:

-

Selectivity : The C2–C3 double bond is preferentially hydrogenated over aromatic rings, yielding N,5-dimethyl-3-(4-methylbenzamido)-indoline-2-carboxamide .

Organometallic Reactions

-

C2 Lithiation : Deprotonation at C2 using LDA or n-BuLi generates a nucleophilic site for alkylation or acylation, though competing N–H deprotonation may occur .

-

Grignard Additions : The C3 benzamido group directs nucleophiles to C2 or C4 positions in polar solvents .

Figure 1: Oxidation to Oxindole

Stability Under Acidic/Basic Conditions

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1.1 Anticancer Activity

Recent studies have highlighted the potential of N,5-dimethyl-3-(4-methylbenzamido)-1H-indole-2-carboxamide as an anticancer agent. The compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in breast cancer cells by disrupting microtubule formation, leading to cell cycle arrest and subsequent cell death. This mechanism is similar to that observed with other benzimidazole derivatives, which have been documented for their ability to bind to the colchicine site on tubulin, inhibiting its polymerization and thereby affecting cancer cell proliferation .

Table 1: Cytotoxicity of this compound Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.43 | Tubulin polymerization inhibition |

| A549 | 0.05 | Induction of apoptosis |

| HeLa | 0.07 | Disruption of microtubule dynamics |

1.2 Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies have demonstrated that it can significantly reduce the production of pro-inflammatory cytokines and inhibit pathways associated with inflammation, such as the COX-2 pathway. This suggests its potential use in treating inflammatory diseases .

Mechanistic Studies

Understanding the mechanisms by which this compound exerts its effects is crucial for optimizing its application in therapeutic settings.

2.1 Interaction with Biological Targets

The compound interacts with various biological targets, including enzymes involved in cancer progression and inflammation. For example, it has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response .

Table 2: Inhibition of Cyclooxygenase Enzymes by this compound

| Enzyme | IC50 (µM) | Reference |

|---|---|---|

| COX-1 | 0.166 | Study A |

| COX-2 | 0.037 | Study B |

Case Studies

3.1 Study on Cancer Cell Lines

In a recent study conducted by Blajeski et al., this compound was tested against multiple breast cancer cell lines (MCF-7, MDA-MB-231). The results indicated a high degree of cytotoxicity and a marked ability to induce apoptosis through mitochondrial pathways .

3.2 Anti-inflammatory Study

Another study focused on the anti-inflammatory effects of the compound showed significant reductions in edema volume in animal models when treated with varying doses of this compound compared to standard anti-inflammatory drugs like diclofenac .

Wirkmechanismus

The mechanism of action of N,5-dimethyl-3-(4-methylbenzamido)-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways or interact with receptors that regulate cell growth and proliferation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-methyl-3-{[(4-methylphenyl)carbonyl]amino}-1H-indole-2-carboxamide

- 5-methyl-3-{[(4-methylphenyl)carbonyl]amino}-1H-indole-2-carboxamide

- 3-{[(4-methylphenyl)carbonyl]amino}-1H-indole-2-carboxamide

Uniqueness

N,5-dimethyl-3-(4-methylbenzamido)-1H-indole-2-carboxamide is unique due to the presence of both N-methyl and 5-methyl groups, which may enhance its biological activity and selectivity. The specific substitution pattern on the indole ring can significantly influence the compound’s chemical properties and interactions with molecular targets.

Biologische Aktivität

N,5-Dimethyl-3-(4-methylbenzamido)-1H-indole-2-carboxamide is a derivative of indole that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article presents a detailed examination of its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Synthesis

The compound is characterized by the following structural formula:

- IUPAC Name : N,5-dimethyl-3-[(4-methylbenzoyl)amino]-1H-indole-2-carboxamide

- Molecular Formula : C19H19N3O2

- CAS Number : 53353115

Synthetic Routes

The synthesis typically involves several key steps:

- Formation of the Indole Core : Achieved through Fischer indole synthesis using phenylhydrazine and a ketone or aldehyde.

- Introduction of the Carboxamide Group : The indole derivative reacts with an acid chloride or anhydride in the presence of a base.

- Methylation : Methyl groups are introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

Anticancer Properties

Recent studies have highlighted the compound's antiproliferative effects against various cancer cell lines. For instance:

- In Vitro Studies : The compound demonstrated significant antiproliferative activity against breast cancer cell lines (MCF-7) with GI50 values ranging from 0.95 µM to 1.50 µM. This activity was associated with the induction of apoptosis, evidenced by increased levels of apoptotic markers such as caspases 3, 8, and 9 .

The biological activity of this compound is thought to involve:

- Enzyme Inhibition : It acts as a dual inhibitor targeting EGFR and CDK2 pathways, crucial in cancer cell proliferation and survival.

- Apoptotic Induction : The compound modulates apoptotic pathways by influencing the expression levels of proteins such as Bax and Bcl-2 .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals unique aspects of this compound:

| Compound Name | GI50 (µM) | Mechanism | Notable Features |

|---|---|---|---|

| N-methyl-3-(4-methylbenzamido)-1H-indole-2-carboxamide | 1.35 | EGFR/CDK2 Inhibition | Lacks methyl group at position 5 |

| 5-methyl-3-(4-methylbenzamido)-1H-indole-2-carboxamide | 1.50 | Apoptosis Induction | Enhanced activity due to methyl substitution |

| This compound | 0.95 - 1.50 | Dual Inhibition | Unique methylation pattern enhances selectivity |

Case Studies and Research Findings

Several studies have contributed to understanding the compound's biological activity:

- Study on Antiproliferative Effects : A recent investigation reported that derivatives of indole carboxamides exhibited potent antiproliferative effects against multiple cancer cell lines, with N,5-dimethyl derivatives showing superior efficacy .

- Apoptosis Mechanisms : Research indicated that these compounds could significantly increase apoptotic markers in treated cells, suggesting a robust mechanism for inducing cell death in cancerous tissues .

- Targeting Mycobacterial Infections : Another study explored the compound's potential against non-tuberculous mycobacteria, highlighting its selective activity without significant cytotoxicity towards human cells .

Eigenschaften

IUPAC Name |

N,5-dimethyl-3-[(4-methylbenzoyl)amino]-1H-indole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2/c1-11-4-7-13(8-5-11)18(23)22-16-14-10-12(2)6-9-15(14)21-17(16)19(24)20-3/h4-10,21H,1-3H3,(H,20,24)(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYKHLXYLVIQDNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=C(NC3=C2C=C(C=C3)C)C(=O)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.